molecular formula C17H16N2O3S2 B2463424 3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941967-22-2

3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2463424
CAS RN: 941967-22-2
M. Wt: 360.45
InChI Key: SRJLSDLEENWUDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar benzothiazole derivatives has been analyzed using IR, 1H, 13C NMR, and mass spectral data . Unfortunately, specific structural data for “3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” is not available in the retrieved sources.

Scientific Research Applications

Future Directions

The future directions for research on “3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their potential as quorum sensing inhibitors . Additionally, their enzyme inhibitory effects against Alzheimer’s disease could be further investigated .

properties

IUPAC Name

3,5-dimethoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-11-7-10(8-12(9-11)22-2)16(20)19-17-18-15-13(23-3)5-4-6-14(15)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJLSDLEENWUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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